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Compound of Interest

Compound Name: CMO05

Cat. No.: B15609851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the origin, synthesis, and biological
activity of the compound designated as Cm-p5. It is intended to serve as a comprehensive
resource for researchers and professionals in the fields of drug discovery and development,
with a particular focus on novel antimicrobial agents.

Executive Summary

Compound Cm-p5 is a synthetic, 12-amino acid, hydrophilic peptide (SRSELIVHQRLF) with
significant fungistatic activity, particularly against pathogenic strains of Candida albicans.[1] It
was developed as a derivative of Cm-p1, a naturally occurring antifungal peptide isolated from
the coastal mollusk Cenchritis muricatus.[1] Research has demonstrated that Cm-p5 exerts its
antifungal effect through interaction with the fungal cell membrane, showing a high affinity for
phospholipids such as phosphatidylserine and phosphatidylethanolamine.[1] Further
modifications of the Cm-p5 structure, including cyclization and dimerization, have been
explored to enhance its stability and antimicrobial activity.[2][3]

Origin and Rationale for Development

Cm-p5 was rationally designed to improve upon the antifungal properties of its parent peptide,
Cm-pl (SRSELIVHQR), which was identified from the marine snail Cenchritis muricatus.[1] The
addition of a leucine-phenylalanine dipeptide to the C-terminus of Cm-p1 resulted in the
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creation of Cm-p5, a modification that significantly enhanced its activity against Candida
albicans.[1]

Physicochemical and Structural Properties
e Amino Acid Sequence: Ser-Arg-Ser-Glu-Leu-lle-Val-His-GIn-Arg-Leu-Phe[1]
e Molecular Weight: 1485 Da[1]

o Structure: In aqueous solutions, Cm-p5 tends to adopt a random coil conformation. However,
in membrane-mimetic environments, it forms an a-helical structure.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of
Cm-p5 and its derivatives.

Table 1: Antifungal Activity of Cm-p5 against Candida albicans

Parameter Value Reference

Minimum Inhibitory

10 pg/ml 1
Concentration (MIC) Ho [1]

EC50 1.146 pg/mi [1]

Table 2: In Vitro Cytotoxicity of Cm-p5

Cell Line Concentration Result Reference

Mouse Macrophage

400 pg/ml No detectable toxicity [1]
(RAW 264.7)

Human Erythrocytes 400 pg/ml Non-toxic [1]

Table 3: Antimicrobial Activity of Cm-p5 Derivatives
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Compound

Target Organism

MIC (pg/mL)

Reference

Cyclic Monomer

Candida albicans

Improved vs. Cm-p5

[3]

Cyclic Monomer

Candida parapsilosis

Improved vs. Cm-p5

[3]

] ) Pseudomonas o
Antiparallel Dimer ] Moderate Activity [2][3]
aeruginosa
) ) Listeria o o
Antiparallel Dimer Significant Activity [3]
monocytogenes
_ Acinetobacter
Dimer 1 (parallel) - 25-50 [2]
baumannii
) ) Acinetobacter
Dimer 2 (antiparallel) . 25-50 [2]
baumannii
Dimer 1 (parallel) Enterococcus faecium  25-50 [2]
Dimer 2 (antiparallel) Enterococcus faecium  25-50 [2]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cm-p5

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of

Cm-p5.[4]

e Resin Selection and Loading: A suitable resin, such as a PEG-modified polystyrene resin, is

chosen. The C-terminal amino acid (Fmoc-Phe-OH) is loaded onto the resin.[4][5]

o Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing

peptide chain using a solution of 20% piperidine in DMF.[5]

e Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.qg.,

HATU, HBTU) and coupled to the deprotected N-terminus. This cycle is repeated for each

amino acid in the sequence.[4]

o Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.9b02201
https://pubs.acs.org/doi/10.1021/acsomega.9b02201
https://www.mdpi.com/2218-273X/11/5/745
https://pubs.acs.org/doi/10.1021/acsomega.9b02201
https://pubs.acs.org/doi/10.1021/acsomega.9b02201
https://www.mdpi.com/2218-273X/11/5/745
https://www.mdpi.com/2218-273X/11/5/745
https://www.mdpi.com/2218-273X/11/5/745
https://www.mdpi.com/2218-273X/11/5/745
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

containing trifluoroacetic acid (TFA).[4]

 Purification: The crude peptide is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).[4]

Antifungal Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cm-p5
against Candida albicans.

Inoculum Preparation:C. albicans is cultured in a suitable broth medium and diluted to a
standardized concentration.

o Serial Dilution: The peptide is serially diluted in a 96-well microtiter plate.
 Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
 Incubation: The plate is incubated under appropriate conditions for fungal growth.

o MIC Determination: The MIC is determined as the lowest concentration of the peptide that
visibly inhibits fungal growth.[6] For a more quantitative measure, the optical density of each
well can be read to calculate growth inhibition.[6]

Cytotoxicity Assay (MTT Assay)

The toxicity of Cm-p5 against mammalian cells is evaluated using an MTT microtiter assay.[1]

Cell Seeding: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded into a 96-well
plate and allowed to adhere.

e Compound Incubation: The cells are incubated with various concentrations of Cm-p5 for a
specified period.

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated.

o Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable
solvent.
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» Absorbance Measurement: The absorbance is measured at a specific wavelength, which is
proportional to the number of viable cells.

Visualizations
Proposed Mechanism of Action of Cm-p5
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Caption: Proposed mechanism of Cm-p5 interaction with the fungal cell membrane.

Experimental Workflow for Antifungal Susceptibility
Testing

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15609851?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Prepare Fungal Inoculum Serially Dilute Cm-p5
(e.g., Candida albicans) |n 96-well Plate

Inoculate WeIIs with
Fungal Suspension
Gncubate Plate)

Visually Inspect for Growth Measure Optical Density
(Qualitative) (Quantltatlve)

Determine Mlnlmum
Inhibitory Concentration (MIC)

Click to download full resolution via product page

Caption: Workflow for determining the antifungal activity of Cm-p5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Origin and Antifungal Properties of Compound Cm-
p5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609851#what-is-the-origin-of-compound-cmO05]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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